
5-Bromoisoindoline hydrochloride
Overview
Description
5-Bromoisoindoline hydrochloride is a chemical compound with the molecular formula C8H9BrClN . It is an intermediate used in the synthesis of 2,3-dihydro-1H-isoindoles .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to an isoindoline ring, along with a hydrochloride group . The average mass of the molecule is 234.521 Da .Scientific Research Applications
Enhancement of Adult Hippocampal Neurogenesis : Donepezil hydrochloride, which is closely related to 5-Bromoisoindoline, is found to enhance hippocampal neurogenesis in rats. This suggests potential applications in treating neurological conditions like Alzheimer's disease, where hippocampal neurogenesis is impaired (Kotani, Yamauchi, Teramoto, & Ogura, 2008).
Bioreductively Activated Prodrug System : A study on 5-Bromoisoquinolin-1-one, a derivative of 5-Bromoisoindoline, suggests its potential as a prodrug system for selective drug delivery to hypoxic tissues. This could have implications in targeting cancer cells in low-oxygen environments (Parveen, Naughton, Whish, & Threadgill, 1999).
Potentiation of Human α7 Nicotinic Receptor : 5-Hydroxyindole, structurally similar to 5-Bromoisoindoline, has been found to potentiate human α7 nicotinic receptor-mediated responses. This could be significant for developing treatments for neurological disorders where these receptors play a role (Zwart, Filippi, Broad, McPhie, Pearson, Baldwinson, & Sher, 2002).
Non-Specific Esterase Activity Demonstration : Research indicates that 5-Bromoindoxyl acetate, similar to 5-Bromoisoindoline, is effective for the histochemical demonstration of esterases in various tissues. This could be valuable for enzymatic studies and diagnostics (Pearson & Defendi, 1957).
Synthesis of AMPA Receptor Antagonist : A derivative of 5-Bromoisoindoline, 5-Bromoisoquinoline, was used in the synthesis of a competitive AMPA receptor antagonist, SPD 502. This has potential applications in neuroscience research, particularly in understanding excitatory neurotransmission (Geng Min, 2011).
Synthesis of Novel Cyclic Indole-tetramers : A study demonstrated the use of 5-Bromoindolin-2-one, a compound related to 5-Bromoisoindoline, in synthesizing novel cyclic indole-tetramers. This could have implications in organic chemistry and material science (Hiyoshi, Sonoda, & Mataka, 2006).
Development of Water Soluble Nitroxides and Pronitroxide Hydroxylamine Hydrochloride Probe : Research involving isoindolin-2-yloxyl, structurally similar to 5-Bromoisoindoline, led to the development of water-soluble nitroxides and a pronitroxide hydroxylamine hydrochloride probe for free radicals, which can be used in chemical analysis (Reid & Bottle, 1998).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMXNYRWVLBUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678764 | |
| Record name | 5-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919346-89-7 | |
| Record name | 5-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
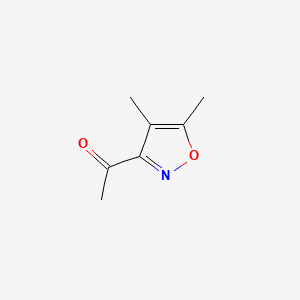
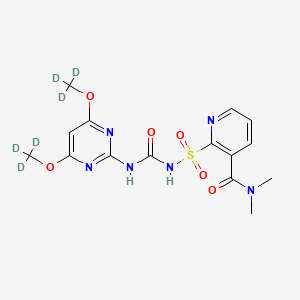
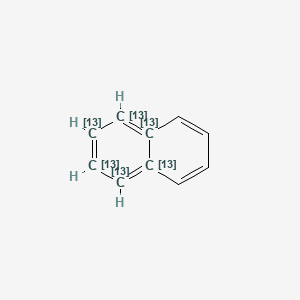

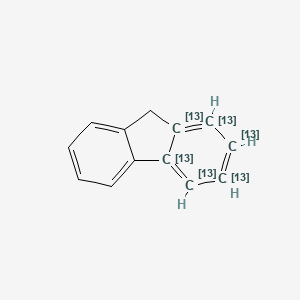


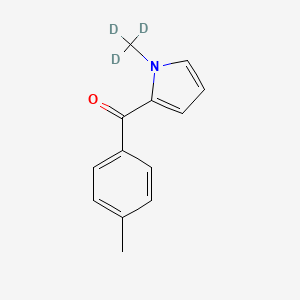


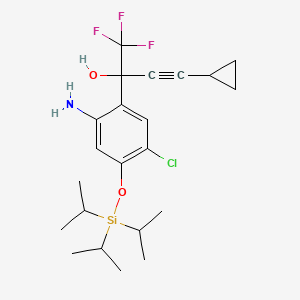
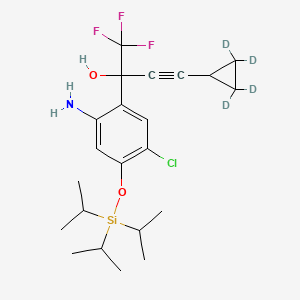
![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)

